Diethyl 4,5-Thiazoledicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

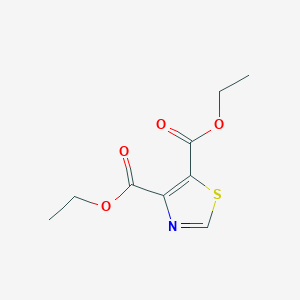

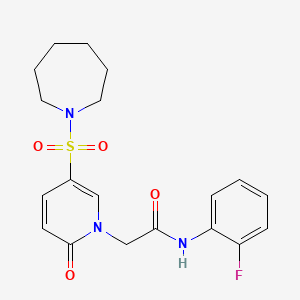

Diethyl 4,5-Thiazoledicarboxylate is a chemical compound with the linear formula C9H11NO4S . It is used in research and development .

Molecular Structure Analysis

The linear formula of this compound is C9H11NO4S . Unfortunately, the search results do not provide more detailed information about its molecular structure.Physical And Chemical Properties Analysis

This compound is sealed in dry,2-8C . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis of Organic Intermediates

Compounds related to Diethyl 4,5-Thiazoledicarboxylate are frequently utilized in the synthesis of complex organic molecules that serve as intermediates in the production of dyes, medicines, pesticides, and other chemically active substances. For example, the synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate demonstrates the use of related compounds in creating intermediates with wide applications in various fields, highlighting the importance of efficient synthesis methods to meet market demands (Hunsheng & Heng, 2014).

Catalysis and Reaction Mechanisms

Research on esters of carboxylic and phosphoric acid through reactions with quaternary phosphonium salts showcases the role of related compounds in catalysis and reaction mechanisms. Such studies provide insights into how these compounds interact with other chemical entities to form new compounds, offering potential for advancements in synthetic chemistry and catalysis (O. Mitsunobu & M. Yamada, 1967).

Enantioselective Synthesis

The enantioselective addition of aldehydes to compounds like Diethyl Azodicarboxylate in ionic liquids, in the presence of chiral organocatalysts, illustrates the use of such compounds in achieving high enantioselectivities in chemical reactions. This area of research is particularly important for the pharmaceutical industry, where the synthesis of enantiomerically pure compounds can be crucial for drug efficacy (Peter Kotrusz et al., 2005).

Nucleic Acid Component Reactions

Studies on the reaction of diethyl pyrocarbonate with nucleic acid components, such as adenosine, contribute to our understanding of how certain reagents can interact with biological molecules. This research is significant for developing methods to study and manipulate genetic materials, with implications for molecular biology and genetic engineering (N. Leonard et al., 1971).

Safety and Hazards

properties

IUPAC Name |

diethyl 1,3-thiazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-3-13-8(11)6-7(15-5-10-6)9(12)14-4-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPLYCBCMRYODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2984096.png)

![3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one](/img/structure/B2984097.png)

![N-(4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-yl)prop-2-enamide](/img/structure/B2984100.png)

![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)

![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2984108.png)

![N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2984109.png)